molecular formula C20H14N2O4 B13784193 Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- CAS No. 67828-70-0

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-

Cat. No.: B13784193
CAS No.: 67828-70-0
M. Wt: 346.3 g/mol
InChI Key: KBAJQUXZEJSWSD-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- (hereafter referred to as Target Compound) is a structurally complex molecule featuring an indene-1,3-dione core substituted with a 3-hydroxy-2-quinolinyl group at position 2 and an acetamide group at position 2. The indene-1,3-dione moiety is known for its electron-deficient character, which facilitates interactions with biological targets .

Properties

CAS No.

67828-70-0

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-4-yl]acetamide

InChI

InChI=1S/C20H14N2O4/c1-10(23)21-14-8-4-6-12-16(14)20(26)17(19(12)25)18-15(24)9-11-5-2-3-7-13(11)22-18/h2-9,17,24H,1H3,(H,21,23)

InChI Key

KBAJQUXZEJSWSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves the construction of two main fragments:

  • The quinoline derivative , specifically 3-hydroxy-2-quinolinyl moiety.
  • The 1,3-indandione core functionalized with acetamide.

The preparation typically follows a stepwise approach involving condensation, cyclization, and functional group transformations to link these fragments.

Quinoline Derivative Synthesis

Quinoline derivatives such as 3-hydroxy-2-quinoline are commonly synthesized via classical methods including:

  • Niementowski quinoline synthesis: Condensation of anthranilic acid derivatives with ketones or aldehydes to form 4-hydroxyquinolines, which can be further modified to 3-hydroxyquinolines.
  • Substituted quinoline synthons: Various substituted quinolines are prepared by condensation reactions involving aldehydes, amines, and cyclization steps, often employing catalysts or acidic conditions.

Indandione Core Construction

The 1,3-indandione scaffold is typically synthesized by:

  • Reaction of phthalic anhydride with amines such as monoethanolamine to form intermediates.
  • Subsequent alkylation or acylation steps to introduce keto groups at positions 1 and 3.
  • Functionalization at position 4 or 5 to introduce the acetamide substituent.

Coupling of Quinoline and Indandione Fragments

The key step involves linking the quinoline moiety to the indandione core, which can be achieved by:

  • Condensation reactions between the hydroxyquinoline and the indandione derivative under acidic or basic catalysis.
  • Use of amide bond formation techniques to attach the acetamide group to the quinoline-indandione intermediate.
  • Intramolecular cyclization or rearrangement may be employed to stabilize the final compound's structure.

Representative Synthetic Route (Hypothetical Based on Literature)

Step Reactants/Conditions Product/Intermediate Notes
1 Anthranilic acid + ketone/aldehyde (Niementowski reaction) 4-Hydroxyquinoline derivative Quinoline core formation
2 4-Hydroxyquinoline → 3-Hydroxyquinoline Hydroxyquinoline isomerization or selective synthesis Hydroxy group positioning critical
3 Phthalic anhydride + monoethanolamine (in toluene) Indandione intermediate Formation of indandione scaffold
4 Indandione intermediate + ethyl-4-chloroacetoacetate + sodium hydride Alkylated indandione Introduction of keto groups and reactive sites
5 Coupling of hydroxyquinoline derivative with indandione intermediate Amide bond formation Formation of acetamide linkage under catalytic conditions
6 Purification (solvent extraction, crystallization) Final compound: Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- Purification by recrystallization or chromatography

Catalysts and Reagents Commonly Used

  • Bases: Sodium hydride, potassium carbonate for deprotonation and alkylation.
  • Acids: Acetic acid, hydrochloric acid for condensation and cyclization.
  • Solvents: Toluene, dimethylformamide (DMF), hexane for reaction medium and purification.
  • Coupling agents: Piperidine or other amine catalysts to facilitate amide bond formation.

Analytical Data and Characterization

The synthesis is typically confirmed by:

Summary Table of Preparation Methods

Preparation Aspect Method/Reaction Type Key Reagents Conditions Notes
Quinoline synthesis Niementowski reaction Anthranilic acid, ketones/aldehydes Heating, acidic/basic catalysis Forms hydroxyquinoline derivatives
Indandione synthesis Phthalic anhydride amine reaction Phthalic anhydride, monoethanolamine Toluene, reflux Forms indandione intermediate
Alkylation/acylation Reaction with ethyl-4-chloroacetoacetate Sodium hydride, toluene Base-mediated Introduces keto groups
Coupling step Amide bond formation Piperidine, acetic acid Mild heating Links quinoline to indandione
Purification Crystallization, chromatography Ethyl acetate, methanol Ambient to reflux Ensures compound purity

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline and indene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions include various quinoline and indene derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research
Acetamide derivatives have been studied for their potential anticancer properties. The compound has shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines. Research indicates that the quinoline moiety in the structure may contribute to its biological activity by interacting with cellular targets involved in cancer progression.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that acetamide derivatives exhibited significant cytotoxicity against human cancer cell lines, suggesting a potential pathway for developing new anticancer agents .

2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Its effectiveness against various bacterial strains indicates potential applications in developing new antibiotics or antiseptics.

Case Study : In vitro studies have shown that acetamide derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against infections .

Agricultural Applications

1. Pesticidal Properties
Research has explored the use of acetamide derivatives in pest management. The compound's structure suggests it may possess insecticidal or acaricidal properties, making it a candidate for eco-friendly pesticide formulations.

Case Study : A recent study assessed the efficacy of acetamide-based compounds against agricultural pests, demonstrating significant mortality rates at varying concentrations . This positions the compound as a viable alternative to conventional pesticides.

Materials Science

1. Polymer Chemistry
Acetamide derivatives are being investigated for their role in polymer synthesis. Their unique chemical structure allows them to act as intermediates or modifiers in creating novel polymeric materials with enhanced properties.

Case Study : Research has indicated that incorporating acetamide derivatives into polymer matrices can improve thermal stability and mechanical strength, making them suitable for advanced material applications .

Summary of Applications

Field Application Findings/Case Studies
Medicinal ChemistryAnticancer agentsSignificant cytotoxicity against cancer cell lines
Antimicrobial activityInhibition of bacterial growth
Agricultural SciencesEco-friendly pesticidesEfficacy against agricultural pests
Materials SciencePolymer synthesisImproved thermal stability and mechanical strength

Mechanism of Action

The mechanism of action of Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating the p53 protein and inhibiting cell cycle progression . The compound also affects the B-cell lymphoma 2 (Bcl-2) family of proteins, regulating both pro-apoptotic and anti-apoptotic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Aromatic Substitutions

  • CAS 247149-95-7: N-[2,3-Dihydro-2-(4-methoxybenzoyl)-1,3-dioxo-1H-inden-4-yl]acetamide Key Differences: Replaces the 3-hydroxy-2-quinolinyl group with a 4-methoxybenzoyl substituent. Impact: The methoxy group enhances lipophilicity (logP ≈ 2.89) compared to the hydroxyquinolinyl group, which may reduce solubility but improve membrane permeability . Molecular Weight: 337.326 vs. ~337.095 for the Target Compound, suggesting slight mass differences due to substituent variations .
  • Methyl 2,3-dihydro-2-(3-hydroxy-2-quinolyl)-1,3-dioxo-1H-indene-5-carboxylate Key Differences: Features a methyl ester at position 5 instead of the acetamide at position 3. Impact: The ester group may alter metabolic stability compared to the acetamide linkage, which is typically more resistant to hydrolysis .

Pharmacologically Active Acetamide Derivatives

  • Pyridazin-3(2H)-one Acetamides (e.g., FPR2 Agonists) Key Differences: Replace the indene-dione core with a pyridazinone ring. Impact: These compounds exhibit potent FPR2 agonist activity (EC₅₀ < 10 nM) due to their heterocyclic core, highlighting the role of ring electronics in receptor binding .
  • PARP Inhibitors (e.g., PJ-34) Key Differences: Contain isoindolinone or phenanthridinone scaffolds instead of indene-dione. Impact: The Target Compound’s 3-hydroxyquinolinyl group may mimic the hydrogen-bonding interactions of PJ-34’s amide groups, though its indene-dione core likely reduces PARP-1 affinity compared to PJ-34 (IC₅₀ = 20 nM) .

Biological Activity

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl] (CAS: 67828-70-0) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

PropertyValue
Molecular FormulaC20_{20}H14_{14}N2_{2}O4_{4}
Molar Mass346.34 g/mol
Density1.476 g/cm³ (predicted)
Boiling Point645.7 °C (predicted)
pKa-3.74 (predicted)

Antimicrobial Properties

Research has indicated that derivatives of quinoline structures exhibit notable antimicrobial properties. Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl] has been studied for its effectiveness against various bacterial strains. For instance, a study demonstrated that similar compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in antibiotic development .

Anticancer Activity

The compound's structural similarity to known anticancer agents raises interest in its potential as an anticancer agent. A case study involving quinoline derivatives showed that they could inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest . Specifically, compounds with dioxo and hydroxy groups have been linked to enhanced cytotoxicity against cancer cells.

The proposed mechanism of action for Acetamide involves interference with cellular signaling pathways associated with proliferation and survival. In vitro studies have suggested that it may inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription . Additionally, the compound may induce oxidative stress in cancer cells, leading to increased apoptosis .

Study on Antimicrobial Efficacy

In a recent study published in MDPI, researchers evaluated the antimicrobial efficacy of various quinoline derivatives. Acetamide was included in the screening process, revealing promising results against specific pathogens . The study highlighted the importance of structural modifications in enhancing biological activity.

Anticancer Research

A study conducted by Lahey et al. investigated the anticancer properties of related compounds in vitro. The findings indicated that Acetamide and its derivatives exhibited significant cytotoxic effects on multiple cancer cell lines, including breast and lung cancer cells . The study emphasized the need for further exploration into the pharmacokinetics and bioavailability of these compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- and its analogs?

  • Methodological Answer : The compound can be synthesized via diastereoselective reactions using amino(thio)uracils and inden-dione derivatives under reflux conditions in acetic acid. For example, reacting 2-hydroxy-2-(3-oxobut-1-en-2-yl)-2H-indene-1,3-dione with amino(thio)uracils yields structurally related heterocycles with high diastereoselectivity . Another approach involves multicomponent reactions with phenylhydrazines, dialkyl acetylenedicarboxylates, and ninhydrin to form pyrazole-carboxylate derivatives .

Q. How can X-ray crystallography be optimized for structural characterization of this compound?

  • Methodological Answer : Use the SHELX suite (e.g., SHELXL for refinement) to resolve crystal structures. Ensure high-resolution data collection (≤1.0 Å) to minimize twinning effects. For derivatives, employ SHELXPRO for macromolecular interfacing and validate hydrogen-bonding networks via graph-set analysis to confirm supramolecular interactions .

Q. What spectroscopic techniques are critical for confirming the compound’s purity and stereochemistry?

  • Methodological Answer : Combine 1H^1H- and 13C^{13}C-NMR to assign proton and carbon environments, particularly for the inden-dione and quinolinyl moieties. Mass spectrometry (EI-MS or HRMS) confirms molecular weight (exact mass: 337.1066 g/mol) . IR spectroscopy identifies carbonyl stretches (1,3-dioxo groups at ~1700 cm1 ^{-1}) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent changes) impact the compound’s pharmacological activity?

  • Methodological Answer : Replace the 3-hydroxy-2-quinolinyl group with rigid inden or carbazolyl analogs (e.g., via Suzuki coupling or Ullmann reactions) to study structure-activity relationships (SAR). For example, N-substituted tetrahydrocarbazole derivatives show enhanced binding to CNS targets, as seen in TRPV1 antagonist studies . Pharmacokinetic profiling (e.g., logP, CNS penetration) can be assessed using in vitro microsomal assays and in vivo rodent models .

Q. What computational strategies can resolve contradictions in binding affinity data across different assays?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to compare binding poses in TRPV1 vs. AMPA receptor models. Use molecular dynamics simulations (GROMACS) to assess conformational stability of the acetamide backbone. Cross-validate with experimental IC50_{50} values from patch-clamp electrophysiology .

Q. How can metabolic pathways and potential toxicity be predicted for this compound?

  • Methodological Answer : Use in silico tools like Meteor (Lhasa Limited) to predict Phase I/II metabolism. Key sites include the acetamide NH and quinolinyl hydroxyl groups. Validate with in vitro hepatocyte assays (e.g., CYP450 inhibition) and Ames tests for mutagenicity, as seen in safety profiles of related inden-dione derivatives .

Q. What strategies mitigate diastereomer formation during synthesis to improve yield?

  • Methodological Answer : Optimize reaction conditions (e.g., chiral catalysts like BINOL-derived phosphoric acids) to enhance enantiomeric excess. For example, asymmetric Michael additions using proline-based organocatalysts reduced racemization in inden-dione intermediates .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility and bioavailability?

  • Resolution : Solubility discrepancies arise from polymorphic forms (e.g., anhydrous vs. hydrate). Use powder X-ray diffraction (PXRD) to identify crystalline phases. Bioavailability variations may stem from formulation differences (e.g., PEG vs. cyclodextrin carriers), as noted in preclinical pharmacokinetic studies .

Q. How can divergent SAR results for CNS activity be reconciled?

  • Resolution : Differences in blood-brain barrier (BBB) penetration assays (e.g., PAMPA-BBB vs. in situ perfusion) may explain variability. Introduce fluorine or trifluoromethoxy groups to enhance lipophilicity, as demonstrated in AMPA receptor modulator optimization .

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